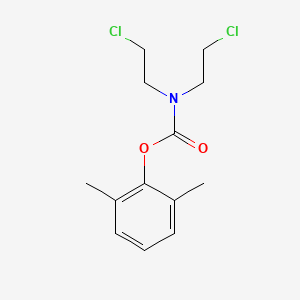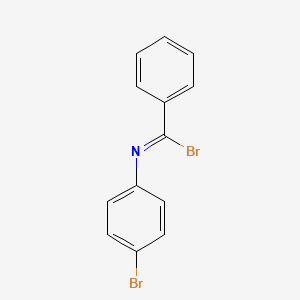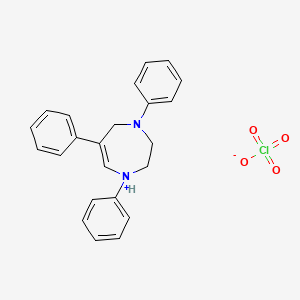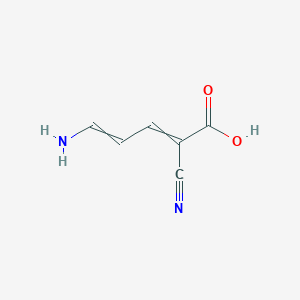![molecular formula C19H18 B14515936 3-Methyl-1,2-diphenylbicyclo[3.1.0]hex-2-ene CAS No. 62907-52-2](/img/structure/B14515936.png)
3-Methyl-1,2-diphenylbicyclo[3.1.0]hex-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1,2-diphenylbicyclo[310]hex-2-ene is a bicyclic compound characterized by its unique structure, which includes a bicyclo[310]hexane framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,2-diphenylbicyclo[3.1.0]hex-2-ene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the [2+2] cycloaddition reaction, where a diene and an alkene react under photochemical conditions to form the bicyclic structure . The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
3-Methyl-1,2-diphenylbicyclo[3.1.0]hex-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into more saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated or nitrated derivatives
科学的研究の応用
3-Methyl-1,2-diphenylbicyclo[3.1.0]hex-2-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its unique structural features.
Industry: Utilized in the development of new materials and polymers with specific properties.
作用機序
The mechanism of action of 3-Methyl-1,2-diphenylbicyclo[3.1.0]hex-2-ene involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
α-Thujene: A bicyclic compound with a similar [3.1.0]hexane structure but different substituents.
β-Thujene: Another bicyclic compound with structural similarities but distinct functional groups.
Dehydrosabinene: A related compound with a bicyclic framework and different chemical properties.
Uniqueness
3-Methyl-1,2-diphenylbicyclo[310]hex-2-ene is unique due to its specific substituents, which confer distinct chemical and biological properties
特性
CAS番号 |
62907-52-2 |
|---|---|
分子式 |
C19H18 |
分子量 |
246.3 g/mol |
IUPAC名 |
3-methyl-1,2-diphenylbicyclo[3.1.0]hex-2-ene |
InChI |
InChI=1S/C19H18/c1-14-12-17-13-19(17,16-10-6-3-7-11-16)18(14)15-8-4-2-5-9-15/h2-11,17H,12-13H2,1H3 |
InChIキー |
OAPSKGCIARYFHB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2(CC2C1)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-Chloro-2-(chloromethyl)propyl]-4-methoxybenzene](/img/structure/B14515853.png)
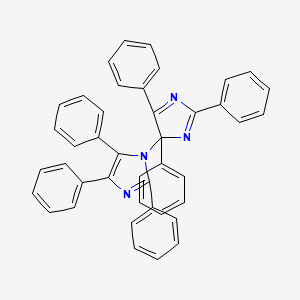
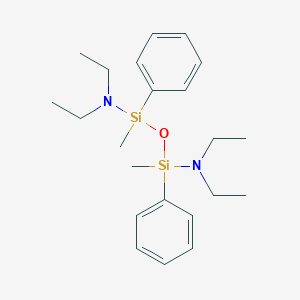
![3-[(Butylsulfanyl)methylidene]-5-hexyloxolan-2-one](/img/structure/B14515861.png)
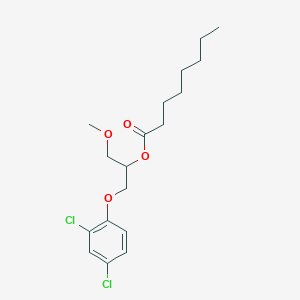
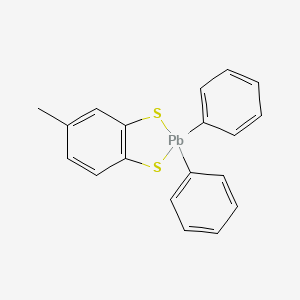
![2-[(2-Chloro-6-methylpyridin-3-yl)oxy]propanoic acid](/img/structure/B14515885.png)
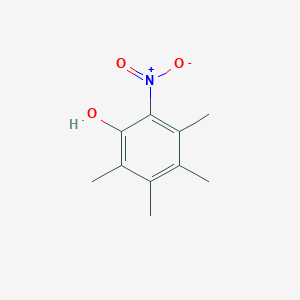
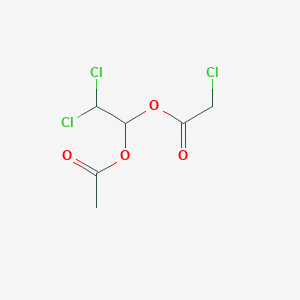
![Bis(2-ethylhexyl) [1-(propylamino)butyl]phosphonate](/img/structure/B14515895.png)
